2-sulfanyl-1,3-thiazol-4-one 2-sulfanyl-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284816
InChI: InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
SMILES:
Molecular Formula: C3H3NOS2
Molecular Weight: 133.20 g/mol

2-sulfanyl-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC13284816

Molecular Formula: C3H3NOS2

Molecular Weight: 133.20 g/mol

* For research use only. Not for human or veterinary use.

2-sulfanyl-1,3-thiazol-4-one -

Specification

Molecular Formula C3H3NOS2
Molecular Weight 133.20 g/mol
IUPAC Name 2-sulfanyl-1,3-thiazol-4-one
Standard InChI InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Standard InChI Key KIWUVOGUEXMXSV-UHFFFAOYSA-N
Isomeric SMILES C1C(=O)N=C(S1)S
Canonical SMILES C1C(=O)N=C(S1)S

Introduction

Synthesis Methods

The synthesis of 2-sulfanyl-1,3-thiazol-4-one and its derivatives typically involves condensation reactions. A common approach utilizes the reaction of thiosemicarbazides with α-haloketones or α-haloacids under basic conditions . For example, VulcanChem reports a method where 2-mercapto-1,3-thiazol-4-one is condensed with aldehydes in the presence of sodium hydroxide or potassium carbonate. Recent advancements include one-pot multicomponent reactions, which improve efficiency and yield. A study by Ohta et al. demonstrated a four-component reaction involving hydrazine, allyl isothiocyanate, α-haloketones, and aldehydes to synthesize thiazolidin-4-one derivatives in high yields .

Table 1: Synthesis Conditions for 2-Sulfanyl-1,3-thiazol-4-one Derivatives

MethodReactantsCatalyst/SolventYield (%)Reference
CondensationThiosemicarbazide + α-haloketoneNaOH/EtOH65–75
One-pot multicomponentHydrazine + allyl isothiocyanateDBU/Acetonitrile85–90

Physicochemical Properties

The compound’s planar structure and electron-rich thiazole ring contribute to its reactivity. Key spectral data include:

  • IR: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C=S stretch).

  • 1^1H NMR: A singlet at δ 3.8 ppm (C5_5-H) and a broad peak at δ 12.1 ppm (S-H).

  • Mass spectrometry: Molecular ion peak at m/z 133.20.

Table 2: Physicochemical Properties of 2-Sulfanyl-1,3-thiazol-4-one

PropertyValue
Molecular formulaC3H3NOS2\text{C}_3\text{H}_3\text{NOS}_2
Molecular weight133.20 g/mol
Melting point285–288°C
SolubilityInsoluble in water; soluble in DMF

Biological Activities

Antimicrobial Activity

2-Sulfanyl-1,3-thiazol-4-one derivatives exhibit broad-spectrum antimicrobial properties. For instance, analogs with substituted phenyl groups (e.g., 4-methylphenyl) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of microbial cell membranes via thiol group interactions .

Antioxidant Effects

Electron-donating substituents (e.g., methoxy groups) enhance radical scavenging activity. A study reported 70% DPPH inhibition at 50 µM for a 3-methoxyphenyl derivative.

Pharmacological Applications

Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-sulfanyl-1,3-thiazol-4-one have been explored as kinase inhibitors and antimicrobial agents . For example, megazol, a related thiadiazole, showed antitrypanosomal activity but was shelved due to toxicity .

Material Science

The compound’s conjugated system enables applications in organic electronics. Its thin-film conductivity (104^{-4} S/cm) makes it suitable for semiconductor devices .

Research Gaps and Future Directions

While preclinical data are promising, clinical translation remains challenging due to:

  • Poor bioavailability: Structural modifications (e.g., prodrug formulations) are needed.

  • Toxicity concerns: Genotoxicity observed in megazol analogs necessitates safety profiling .

  • Mechanistic ambiguity: Target identification via proteomics and molecular docking is critical .

Table 3: Priority Research Areas

AreaObjective
Synthesis optimizationImprove yield and scalability
Structure-activityIdentify pharmacophores
In vivo studiesEvaluate pharmacokinetics and safety

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